2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

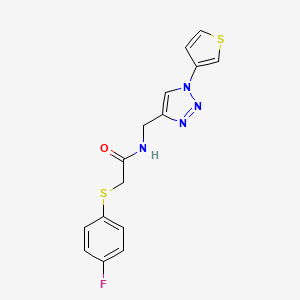

The compound 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (hereafter referred to as Compound A) features a thioether-linked 4-fluorophenyl group, an acetamide backbone, and a 1,2,3-triazole ring substituted with a thiophen-3-yl moiety. This structural framework is common in medicinal chemistry due to the triazole’s stability, hydrogen-bonding capacity, and versatility in click chemistry synthesis . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene may influence electronic properties and binding interactions. Below, Compound A is compared with structurally related analogues to elucidate trends in synthesis, bioactivity, and physicochemical properties.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS2/c16-11-1-3-14(4-2-11)23-10-15(21)17-7-12-8-20(19-18-12)13-5-6-22-9-13/h1-6,8-9H,7,10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMJLVWWUGGQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Thioether Formation: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a fluorobenzene derivative.

Amide Bond Formation: The final step involves coupling the triazole-thiophenyl intermediate with an acetamide derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Sulfoxides and Sulfones: from oxidation.

Amines: from reduction.

Substituted phenyl derivatives: from nucleophilic substitution.

Chemistry:

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with triazole or thiophenyl groups.

Bioconjugation: The triazole ring can be used in click chemistry for bioconjugation applications.

Medicine:

Drug Development: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Industry:

Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The triazole ring can interact with metal ions or enzyme active sites, while the thiophenyl and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of enzymes like cytochrome P450 or kinases.

Receptors: Interaction with G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are summarized in Table 1.

Table 1: Structural Comparison of Compound A with Analogues

Key Observations :

- Substituent Effects : The 4-fluorophenyl group in Compound A and contrasts with chlorinated or methoxy-substituted aryl groups in and , affecting lipophilicity and metabolic stability.

- Triazole Substitution: Amino or alkyl groups on the triazole (e.g., and ) modulate solubility and hydrogen-bonding capacity.

Physicochemical Properties

- Crystallography : The dichlorophenyl-thiazolyl acetamide in forms inversion dimers via N–H⋯N hydrogen bonds, influencing solubility and stability. Compound A ’s thiophene may disrupt such packing, enhancing bioavailability.

- Solubility: Amino-substituted triazoles (e.g., ) improve aqueous solubility compared to alkyl or aryl derivatives.

- Thermal Stability : Melting points for crystalline derivatives (e.g., : 459–461 K) suggest robust thermal stability, a trait likely shared by Compound A due to aromatic stacking.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has emerged as a significant candidate in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. The synthesis typically involves the following steps:

- Formation of the Fluorophenyl Thioether : Reaction of 4-fluorothiophenol with an appropriate alkylating agent.

- Acetamide Formation : The thioether is then reacted with an acetamide derivative under controlled conditions.

These steps ensure the compound's desired properties and high yield during synthesis.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thus altering metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and affecting cellular responses.

The presence of the fluorophenyl and thiophenyl groups enhances its binding affinity to these targets, potentially leading to significant biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing triazole moieties have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain triazole derivatives showed significant inhibition of tumor cell growth through mechanisms involving caspase activation and DNA synthesis interference .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties. Research has shown that thioether derivatives possess antibacterial and antifungal activities against a range of pathogens. For example, some derivatives demonstrated comparable efficacy against Mycobacterium tuberculosis when tested alongside standard reference drugs .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Certain studies have reported that related compounds effectively inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting possible applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Mechanism Study : A recent investigation into triazole derivatives revealed that they could induce apoptosis in cancer cells by activating caspase pathways. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection, demonstrating the potential of these compounds in cancer therapy .

- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial effects of thioether derivatives against various bacterial strains, finding significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a need for further development into therapeutic agents targeting infectious diseases .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of 1,2,3-triazoles, including this compound, exhibit antifungal properties. Notably, triazole derivatives have shown effectiveness against various fungal pathogens such as Fusarium oxysporum and Candida albicans. In vitro studies indicate that the presence of specific substituents can enhance antifungal activity significantly. For example:

- Compounds with cyano and amide groups have shown improved biological activity against fungal strains compared to their unsubstituted counterparts .

Antibacterial Activity

The compound also displays antibacterial properties. Studies have reported that certain triazole derivatives possess activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Fungicides

Due to its antifungal properties, this compound can be developed as a potential agricultural fungicide. Research indicates that triazole-based fungicides are effective in managing crop diseases caused by fungal pathogens. The efficacy of these compounds can be enhanced through specific formulations that increase their bioavailability and reduce environmental impact .

Plant Growth Regulators

Triazole compounds are also being explored as plant growth regulators. They can modulate plant growth by affecting hormone levels and metabolic pathways, leading to improved crop yields and resilience against environmental stressors .

Study on Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Fusarium oxysporum. The results indicated that compounds similar to 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exhibited minimum inhibitory concentrations (MIC) comparable to established fungicides like miconazole .

Development as a Fungicide

Another investigation focused on the synthesis and evaluation of triazole derivatives as agricultural fungicides. The study highlighted the potential of these compounds in controlling fungal diseases in crops like wheat and barley. The results showed that certain derivatives had lower EC50 values than commercial fungicides, indicating higher potency .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?

Answer:

The compound’s synthesis likely involves coupling a 4-fluorophenylthioacetamide core with a triazole-thiophene substituent. A common approach for analogous acetamides employs carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane with triethylamine as a base, followed by purification via recrystallization (e.g., methanol/acetone mixtures) . The triazole ring is typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using thiophene-3-azides and terminal alkynes as precursors . Key intermediates include:

- Intermediate A : 4-fluorophenylthioacetic acid.

- Intermediate B : Propargylamine-functionalized thiophene.

- Intermediate C : 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde.

Advanced: How can computational methods improve reaction design and mechanistic understanding for this compound?

Answer:

The World Premier International Research Center Initiative (WPI) proposes integrating quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to predict optimal reaction pathways . For example:

- Reaction Path Search : Identify transition states and intermediates for triazole formation, reducing trial-and-error experimentation.

- Solvent Effects : Simulate polarity and steric effects using COSMO-RS models to optimize solvent selection (e.g., dichloromethane vs. DMF).

- Catalyst Screening : Virtual screening of copper catalysts (e.g., Cu(I) vs. Cu(II)) to enhance azide-alkyne cycloaddition efficiency.

This hybrid computational-experimental workflow accelerates synthesis while resolving mechanistic ambiguities .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR : - and -NMR confirm regioselectivity of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-isomers) and thiophene substitution patterns .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S in thioacetamide: ~1.75–1.80 Å) and dihedral angles (e.g., twist between fluorophenyl and triazole planes, ~60–65°) . Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion for CHFNOS: m/z 383.0567).

Advanced: How can contradictory bioactivity data for structurally similar acetamides be resolved?

Answer:

Contradictions often arise from variations in assay conditions or substituent effects. A systematic approach includes:

- Standardized Assays : Re-test the compound under controlled conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., acetylcholinesterase for neuroactivity studies) .

- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl on binding affinity) using molecular docking (e.g., AutoDock Vina) .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) with peer-reviewed studies to identify outliers .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

- Toxicity : Wear nitrile gloves and eye protection; avoid inhalation (potential respiratory irritant) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Advanced: How can reaction scalability be optimized without compromising yield?

Answer:

- Flow Chemistry : Continuous-flow reactors minimize exothermic risks during carbodiimide coupling .

- Membrane Separation : Purify intermediates using nanofiltration membranes (MWCO 500 Da) to replace column chromatography .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) for CuAAC reactions .

Basic: What are the compound’s solubility properties, and how do they influence formulation?

Answer:

- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (>50 mg/mL) and dichloromethane.

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation for in vivo studies. Confirm stability via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies address low crystallinity in X-ray analysis?

Answer:

- Cocrystallization : Add coformers (e.g., succinic acid) to enhance lattice stability .

- Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .

- Twinned Crystals : Use PLATON’s TWINABS for data integration .

Basic: How is purity assessed, and what impurities are common?

Answer:

- HPLC : Purity >95% (UV detection at 254 nm). Common impurities:

Advanced: Can machine learning predict novel derivatives with enhanced activity?

Answer:

Yes. Train models on ChEMBL datasets using descriptors like Morgan fingerprints and QSAR parameters. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.